N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide

Description

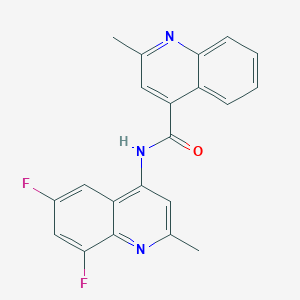

N-(6,8-Difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide is a bis-quinoline derivative featuring a carboxamide linker between two distinct quinoline scaffolds. The parent quinoline rings are substituted with fluorine atoms at the 6- and 8-positions, methyl groups at the 2- and 4-positions, and a carboxamide bridge at the 4-position of both rings.

Properties

Molecular Formula |

C21H15F2N3O |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H15F2N3O/c1-11-7-15(14-5-3-4-6-18(14)24-11)21(27)26-19-8-12(2)25-20-16(19)9-13(22)10-17(20)23/h3-10H,1-2H3,(H,25,26,27) |

InChI Key |

JGSIFCKWAQBYFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide typically involves the reaction of 6,8-difluoro-2-methylquinoline with appropriate reagents to introduce the carboxamide group at the 4-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups at specific positions on the quinoline ring .

Scientific Research Applications

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Linker and Functional Group Impact: The carboxamide linker in the target compound contrasts with urea (e.g., ) or carbamimidic acid (e.g., ) in analogues. The 6,8-difluoro substitution on the quinoline scaffold is distinct from bromo/chloro or aryl groups in other derivatives (e.g., ), which may alter electronic properties and binding affinity.

- The pyrazole-containing analogue in inhibits GLUT1, highlighting the role of heterocyclic substituents in targeting transporters.

Physicochemical Properties :

- Solubility and Stability : Urea derivatives (e.g., ) may exhibit lower solubility than carboxamides due to hydrogen-bonding capacity. The target compound’s methyl groups could enhance lipophilicity, influencing membrane permeability.

- Storage Conditions : Analogues like the urea derivative in require storage at 2–8°C, whereas SB-408124 Hydrochloride is stable at -20°C , indicating differences in stability.

Research Findings and Data

Photophysical and Electronic Properties

Quinoline derivatives with halogen substitutions (e.g., 6,8-dibromo-4-chloroquinoline in ) demonstrate tunable photophysical properties, such as fluorescence emission, which are critical for imaging or sensor applications.

Metabolic and Pharmacokinetic Considerations

- Metabolite Identification: A related metabolite, 3-(6,8-difluoro-2-methylquinolin-4-yl)-1-[4-(dimethylamino)phenyl]urea, was identified in biological matrices , suggesting that dimethylamino phenyl groups may influence metabolic pathways.

- Hazard Profiles : The urea derivative in carries warnings for skin/eye irritation (H315-H319), whereas the target compound’s hazards remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.